molecular formula C12H8N2O6S B374937 (5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 423153-34-8

(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No. B374937
CAS RN: 423153-34-8
M. Wt: 308.27g/mol
InChI Key: JHSDXTLOBRHGEP-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid” is a chemical compound with the linear formula C12H8N2O5S2 . It is a fascinating material with diverse applications in scientific research, including medicinal chemistry, material science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H8N2O5S2. It has a molecular weight of 324.336 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.336 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Anticonvulsant Properties

Some thiazolidine compounds have shown promising results as anticonvulsant agents . They are being investigated for the treatment of epilepsy and other seizure disorders. The efficacy of these compounds in various seizure models suggests their potential use in developing new antiepileptic drugs.

Antimicrobial and Antifungal Effects

The structural features of thiazolidine derivatives, including the nitrobenzylidene group, are associated with antimicrobial and antifungal activities . These compounds are tested against a range of bacterial and fungal species, contributing to the search for new therapeutic agents against infectious diseases.

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

2-[(5Z)-5-[(2-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S/c15-10(16)6-13-11(17)9(21-12(13)18)5-7-3-1-2-4-8(7)14(19)20/h1-5H,6H2,(H,15,16)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSDXTLOBRHGEP-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

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